7-[(E)-4-[3,4-dihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxyheptanoic acid
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Overview
Description
. This compound is known for its potent antibacterial properties and is used in various medical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not explicitly detailed in the search results. given its classification as an antibiotic, it is likely produced through fermentation processes involving specific bacterial strains, followed by extraction and purification steps.
Chemical Reactions Analysis
Types of Reactions
7-[(E)-4-[3,4-dihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxyheptanoic acid can undergo various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The oxirane ring can be reduced to form diols.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as acyl chlorides or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxy groups may yield carboxylic acids, while reduction of the oxirane ring may produce diols.
Scientific Research Applications
7-[(E)-4-[3,4-dihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxyheptanoic acid has several scientific research applications, including:
Chemistry: Used as a model compound for studying lipopeptide antibiotics and their synthesis.
Biology: Investigated for its antibacterial properties and mechanisms of action against various bacterial strains.
Medicine: Explored for its potential use in treating bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: Utilized in the development of new antibacterial agents and formulations.
Mechanism of Action
The mechanism of action of 7-[(E)-4-[3,4-dihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxyheptanoic acid involves the inhibition of bacterial protein synthesis. It targets the bacterial ribosome, preventing the formation of essential proteins required for bacterial growth and survival. This leads to the eventual death of the bacterial cells.
Comparison with Similar Compounds
Similar Compounds
Pseudomonic Acid A: Another member of the lipopeptide antibiotic class with similar antibacterial properties.
Mupirocin: A widely used topical antibiotic that shares structural similarities with Pseudomonic Acid F.
Uniqueness
7-[(E)-4-[3,4-dihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxyheptanoic acid is unique due to its specific structure, which includes an oxirane ring and a heptanoic acid chain. This structure contributes to its potent antibacterial activity and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C24H40O9 |
---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
7-[(E)-4-[3,4-dihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxyheptanoic acid |
InChI |
InChI=1S/C24H40O9/c1-14(11-21(28)31-9-7-5-4-6-8-20(26)27)10-18-23(30)22(29)17(13-32-18)12-19-24(33-19)15(2)16(3)25/h11,15-19,22-25,29-30H,4-10,12-13H2,1-3H3,(H,26,27)/b14-11+ |
InChI Key |
MIVFEJHUAUQOLX-SDNWHVSQSA-N |
Isomeric SMILES |
CC(C1C(O1)CC2COC(C(C2O)O)C/C(=C/C(=O)OCCCCCCC(=O)O)/C)C(C)O |
Canonical SMILES |
CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCC(=O)O)C)C(C)O |
Origin of Product |
United States |
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